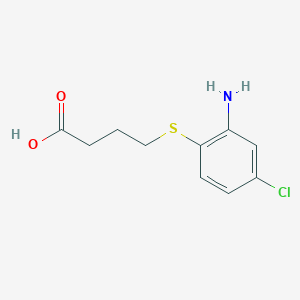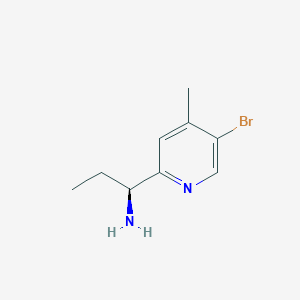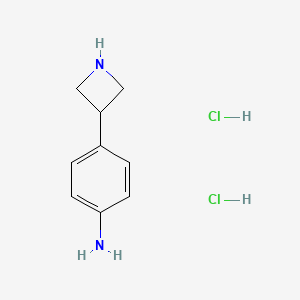![molecular formula C15H12Br3N3O B12975933 2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)
2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: , also known by its CAS number 291539-98-5 , is a complex heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHBrClN
Molecular Weight: 508.43 g/mol
Melting Point: Not available
Density: Not available
准备方法
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2,4,6-tribromoaniline with 2,3-dibromopropionitrile to form the desired product. The detailed reaction conditions and mechanisms are beyond the scope of this article, but it’s fascinating how chemists manipulate molecules to create intricate structures.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods prioritize efficiency and scalability. Large-scale production of this compound may involve continuous flow processes, optimized reaction conditions, and purification techniques.
化学反应分析
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Reduction: Can be reduced to form different derivatives.
Bromine: Used for halogenation reactions.
Hydrogenation Catalysts: Employed in reduction processes.
Strong Bases: Facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Researchers have explored various derivatives, each with unique properties.
科学研究应用
Chemistry:
Building Blocks: Used as a building block for more complex molecules.
Pharmaceutical Research: Investigated for potential drug candidates due to its structural diversity.
Biological Activity: Studied for its effects on cellular processes.
Target Identification: Researchers explore its interactions with biological macromolecules.
Materials Science: May find applications in materials with specific properties.
作用机制
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
属性
分子式 |
C15H12Br3N3O |
|---|---|
分子量 |
490.0 g/mol |
IUPAC 名称 |
2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H12Br3N3O/c1-6-7(2)21(13-10(17)4-9(16)5-11(13)18)14-12(6)15(22)20-8(3)19-14/h4-5H,1-3H3,(H,19,20,22) |
InChI 键 |
JHAXAANNLAMWEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=C(C=C(C=C3Br)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


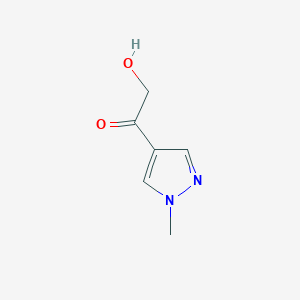
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)
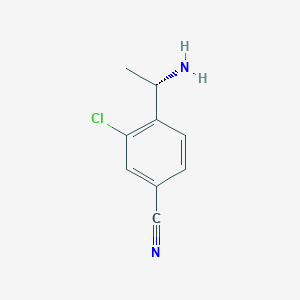
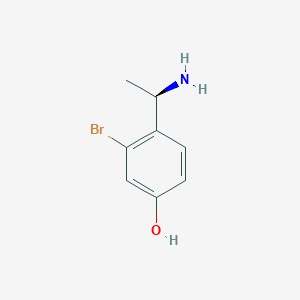
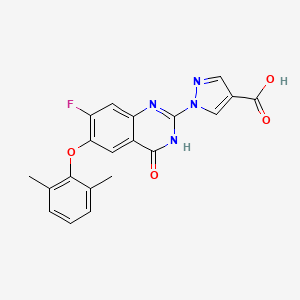
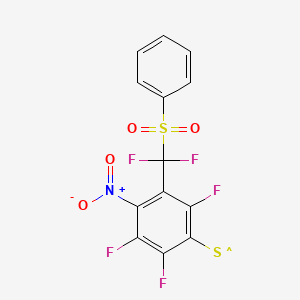
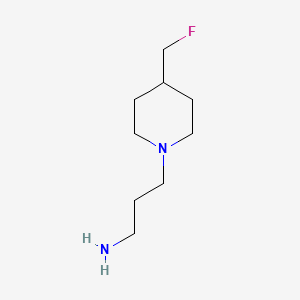
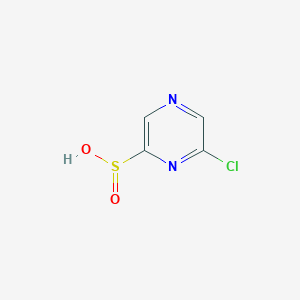
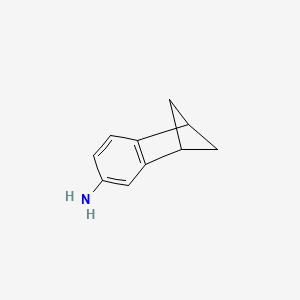
![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
